molecular formula C21H16N4O2S B417417 N,N-Diphenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 332385-05-4

N,N-Diphenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B417417
CAS No.: 332385-05-4
M. Wt: 388.4g/mol
InChI Key: DYFZHJJIMOBSOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diphenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound that features a unique combination of functional groups, including pyridine, oxadiazole, and acetamide. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diphenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The pyridine moiety can be introduced via nucleophilic substitution reactions. The final step often involves the coupling of the oxadiazole and pyridine derivatives with diphenyl acetamide under specific conditions such as the presence of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of solvents, catalysts, and reaction conditions are critical factors in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N,N-Diphenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N,N-Diphenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diphenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diphenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

332385-05-4

Molecular Formula

C21H16N4O2S

Molecular Weight

388.4g/mol

IUPAC Name

N,N-diphenyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H16N4O2S/c26-19(15-28-21-24-23-20(27-21)16-8-7-13-22-14-16)25(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14H,15H2

InChI Key

DYFZHJJIMOBSOU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CN=CC=C4

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.